molecular formula C18H20N4O3 B2791067 N-(3-(1H-imidazol-1-yl)propyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide CAS No. 953205-34-0

N-(3-(1H-imidazol-1-yl)propyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide

Cat. No.: B2791067
CAS No.: 953205-34-0
M. Wt: 340.383
InChI Key: HGBOXKOSZWRSIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-imidazol-1-yl)propyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-24-16-5-3-14(4-6-16)17-11-15(21-25-17)12-18(23)20-7-2-9-22-10-8-19-13-22/h3-6,8,10-11,13H,2,7,9,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBOXKOSZWRSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H20N4O4C_{19}H_{20}N_{4}O_{4}. Its structure features an imidazole ring, an isoxazole moiety, and an acetamide group, which are known to contribute to various biological activities.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of isoxazole have been shown to inhibit heat shock protein 90 (HSP90), which plays a crucial role in cancer cell survival. A study highlighted that certain isoxazole analogs effectively reduced HIV replication by targeting HSP90 without significantly affecting viral enzymes like Reverse Transcriptase, Integrase, and Protease .

The biological activity of this compound can be attributed to its interaction with specific proteins involved in cellular signaling pathways. The imidazole ring may facilitate binding to enzymes or receptors, while the isoxazole moiety could enhance selectivity towards cancerous cells. For example, the compound's structural analogs have demonstrated inhibition of Indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor immune evasion .

Case Studies

StudyFindings
Zhang et al. (2021)Identified potent IDO1 inhibitors among benzimidazole derivatives, suggesting a similar potential for imidazole-containing compounds like this compound.
Hamilton et al. (2021)Reported enhanced stability and potency of imidazopyridine derivatives against cancer cells, indicating that structural modifications can optimize therapeutic efficacy.

Safety and Toxicity

The safety profile of this compound suggests potential skin and eye irritation risks . Further toxicological studies are necessary to assess its safety in clinical applications.

Potential Applications

Given its biological activity, this compound may serve as a lead molecule for developing new anticancer therapies or treatments targeting viral infections such as HIV. The ability to modulate HSP90 and IDO1 presents opportunities for combination therapies in oncology.

Scientific Research Applications

Pharmacological Properties

Anticancer Activity:
N-(3-(1H-imidazol-1-yl)propyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide has shown potential as an anticancer agent. Studies indicate that derivatives with similar structures can inhibit heat shock protein 90 (HSP90), which is crucial for cancer cell survival. For instance, certain isoxazole analogs have effectively reduced HIV replication by targeting HSP90 without significantly affecting viral enzymes such as Reverse Transcriptase, Integrase, and Protease.

Immune Modulation:
The compound’s interaction with specific proteins involved in cellular signaling pathways suggests it may modulate immune responses. The imidazole ring may facilitate binding to enzymes or receptors, while the isoxazole moiety enhances selectivity towards cancerous cells. Notably, structural analogs have demonstrated inhibition of Indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor immune evasion.

Case Studies

Study Findings
Zhang et al. (2021)Identified potent IDO1 inhibitors among benzimidazole derivatives, suggesting a similar potential for imidazole-containing compounds like this one.
Hamilton et al. (2021)Reported enhanced stability and potency of imidazopyridine derivatives against cancer cells, indicating that structural modifications can optimize therapeutic efficacy.

Safety and Toxicity

The safety profile of this compound indicates potential risks such as skin and eye irritation . Comprehensive toxicological studies are necessary to assess its safety for clinical applications.

Potential Applications

Given its biological activity, this compound may serve as a lead molecule for developing new anticancer therapies or treatments targeting viral infections like HIV. The ability to modulate HSP90 and IDO1 presents opportunities for combination therapies in oncology.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-(1H-imidazol-1-yl)propyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide, and what key analytical techniques validate its purity and structure?

  • Synthesis : Multi-step reactions typically involve (i) formation of the isoxazole core via 1,3-dipolar cycloaddition between nitrile oxides and alkynes, followed by (ii) coupling the acetamide moiety via nucleophilic substitution or amidation . Critical parameters include solvent choice (e.g., THF, DMF), temperature control (reflux conditions), and catalysts (e.g., Cu(OAc)₂ for click chemistry) .
  • Validation : Nuclear Magnetic Resonance (NMR) spectroscopy confirms proton environments (e.g., imidazole CH at δ 7.2–7.5 ppm, methoxy groups at δ 3.8–4.0 ppm). Infrared (IR) spectroscopy identifies functional groups (amide C=O stretch at ~1670 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) verifies molecular weight within ±0.001 Da .

Q. How is the compound’s solubility and stability assessed under varying experimental conditions?

  • Solubility : Test in polar (DMSO, water) and non-polar solvents (ethyl acetate) using UV-Vis spectroscopy or HPLC. Adjust pH (e.g., 2–10) to mimic biological assay conditions .
  • Stability : Conduct accelerated degradation studies (40–60°C, 75% humidity) over 1–4 weeks. Monitor decomposition via LC-MS and compare peak areas of parent compound vs. degradants .

Advanced Research Questions

Q. How can contradictory bioactivity data across cell-based assays be resolved?

  • Methodology :

  • Validate assay conditions: Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and DMSO concentrations (<0.1% to avoid cytotoxicity) .
  • Confirm compound purity: Re-purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and retest .
  • Use orthogonal assays: Combine enzymatic inhibition (e.g., fluorescence-based) with cellular proliferation (MTT assay) to cross-verify activity .

Q. What strategies optimize the synthesis yield while minimizing byproducts?

  • Design of Experiments (DOE) : Apply factorial design to vary parameters (temperature, catalyst loading, solvent ratio). For example, a 2³ factorial design can identify interactions between variables .
  • Byproduct Analysis : Use TLC or GC-MS to track intermediates. Adjust stoichiometry (e.g., 1.2 eq. of imidazole-propylamine) to drive amidation to completion .

Q. How can computational modeling predict biological targets or optimize structural analogs?

  • Molecular Docking : Use AutoDock Vina to simulate binding to imidazole-interacting targets (e.g., cytochrome P450, kinase enzymes). Focus on hydrogen bonding with the acetamide carbonyl and π-π stacking of the methoxyphenyl group .
  • SAR Studies : Modify substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) and compare docking scores/IC₅₀ values. Reference analogs in Table 1 () for guidance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.